molecular formula C11H16N2O4S B2664201 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine CAS No. 1706156-24-2

4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

Cat. No.: B2664201
CAS No.: 1706156-24-2
M. Wt: 272.32
InChI Key: ZKIDFCOXLWNQPN-UHFFFAOYSA-N
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Description

4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an amino alcohol with a carboxylic acid derivative can yield the oxazole ring .

The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives. The final step involves the coupling of the oxazole and piperidine rings, often using a sulfonylating agent like methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methanesulfonyl-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8-7-10(12-17-8)11(14)13-5-3-9(4-6-13)18(2,15)16/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIDFCOXLWNQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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